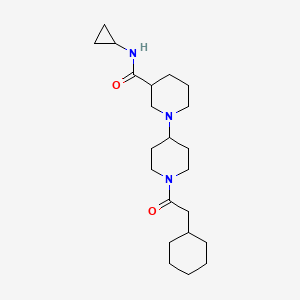
1-(1H-indol-3-yl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-3-yl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone is a synthetic organic compound that features an indole ring and a pyrimidine ring connected via a sulfanyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the Rings: The indole and pyrimidine rings are then coupled via a sulfanyl group using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(1H-indol-3-yl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The indole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the compound.
Substitution: Substituted indole or pyrimidine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and pyrimidine derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(1H-indol-3-yl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone would depend on its specific biological target. Generally, compounds with indole and pyrimidine rings can interact with various enzymes, receptors, or nucleic acids, modulating their activity and leading to biological effects.
類似化合物との比較
Similar Compounds
1-(1H-indol-3-yl)-2-(4-pyridyl)sulfanylethanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(1H-indol-3-yl)-2-(6-chloropyrimidin-4-yl)sulfanylethanone: Similar structure but with a chlorine substituent on the pyrimidine ring.
Uniqueness
1-(1H-indol-3-yl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone is unique due to the presence of a methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
1-(1H-indol-3-yl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10-6-15(18-9-17-10)20-8-14(19)12-7-16-13-5-3-2-4-11(12)13/h2-7,9,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUIDPBCGPMZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-fluoro-2-[1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]-1H-benzimidazole](/img/structure/B6068595.png)
![N-[1-(4-methoxybenzyl)piperidin-4-yl]cyclohexanecarboxamide](/img/structure/B6068601.png)
![N-(2,4-dichlorophenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6068604.png)
![2-{2-[(2,3-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6068612.png)
![2-[4-[(5-methyl-2-furyl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6068623.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]benzamide](/img/structure/B6068627.png)
![(5-methyl-1H-indazol-3-yl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B6068636.png)
![(4-phenoxyphenyl){1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6068644.png)
![1-methyl-4-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine](/img/structure/B6068656.png)
![7-(4-fluorophenyl)-3-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6068669.png)
![(3Z)-5-bromo-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B6068671.png)
![[1-(4-butoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6068680.png)
![(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)-[4-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]piperidin-1-yl]methanone](/img/structure/B6068690.png)
